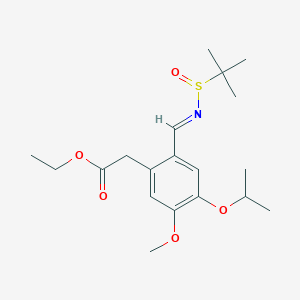
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate is a complex organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure suggests it could be involved in stereoselective reactions due to the presence of chiral centers and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate likely involves multiple steps, including:
Formation of the tert-butylsulfinyl imine: This could be achieved by reacting a suitable aldehyde or ketone with tert-butylsulfinamide under acidic or basic conditions.
Introduction of the isopropoxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Esterification: The final step might involve esterification of the carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or isopropoxy groups.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate could have several research applications:
Medicinal Chemistry: Potential use as a precursor or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: Utilized in the development of new synthetic methodologies or as a building block for more complex molecules.
Materials Science: Possible applications in the creation of novel materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like the imine and ester suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxyphenyl)acetate: Lacks the methoxy group.
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-methoxyphenyl)acetate: Lacks the isopropoxy group.
Uniqueness
The combination of functional groups in Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate may confer unique reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H29NO5S |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(E)-tert-butylsulfinyliminomethyl]-5-methoxy-4-propan-2-yloxyphenyl]acetate |
InChI |
InChI=1S/C19H29NO5S/c1-8-24-18(21)11-14-9-16(23-7)17(25-13(2)3)10-15(14)12-20-26(22)19(4,5)6/h9-10,12-13H,8,11H2,1-7H3/b20-12+ |
InChI Key |
KJQISTMIVKEYEM-UDWIEESQSA-N |
Isomeric SMILES |
CCOC(=O)CC1=CC(=C(C=C1/C=N/S(=O)C(C)(C)C)OC(C)C)OC |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1C=NS(=O)C(C)(C)C)OC(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















